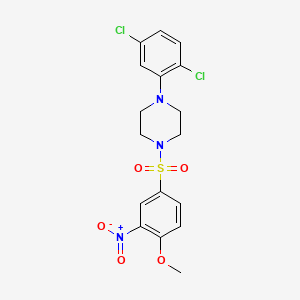

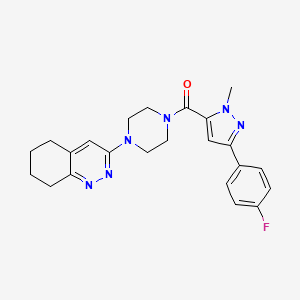

![molecular formula C8H14ClNO2 B2871603 (1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride CAS No. 2361609-82-5](/img/structure/B2871603.png)

(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo [3.2.0]heptane-3-carboxylate is similar in structure.

Molecular Structure Analysis

The InChI code for the similar compound tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo [3.2.0]heptane-3-carboxylate is 1S/C11H19NO3/c1-11 (2,3)15-10 (14)12-5-7-4-9 (13)8 (7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 .Physical and Chemical Properties Analysis

The similar compound tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo [3.2.0]heptane-3-carboxylate has a molecular weight of 213.28 . It’s a white solid .Aplicaciones Científicas De Investigación

Synthesis Techniques and Structural Analysis

Bicyclic amino acids and their derivatives are synthesized using various techniques to explore their structural and stereochemical properties. For example, the synthesis and stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers have been investigated, highlighting the utility of 1,3-oxazine or γ-lactone intermediates in the stereoselective functionalization of bicyclic acid derivatives. These structures were elucidated using IR and NMR spectroscopy, demonstrating the applicability of these methods in determining the stereochemistry of complex bicyclic compounds (Palkó et al., 2005).

Conformational Studies

Research into conformationally restricted aspartic acid analogues with a norbornane skeleton provides insight into the molecular dynamics and potential bioactive conformations of bicyclic amino acids. This work involves analyzing torsion angles and hydrogen bonding patterns to understand the spatial arrangement of these molecules and their implications for biological activity (Buñuel et al., 1997).

Applications in Peptidomimetics

The synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions exemplifies their potential as peptidomimetics. This approach allows for the creation of compounds with specific stereochemistry, opening pathways for the development of novel therapeutics that mimic the structure and function of natural peptides (Waldmann & Braun, 1991).

Crystallographic and NMR Studies

Detailed crystallographic and NMR studies of bicyclic compounds provide a foundation for understanding their physical and chemical properties. For instance, the crystal structure of certain bicyclic carboxylic acids and their derivatives has been determined, offering insights into their molecular geometry, hydrogen-bonding patterns, and overall molecular stability. These studies are crucial for designing bicyclic compounds with desired biological or chemical properties (Mague et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-7-5-3-1-2-4(5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPRLDFPZYWNJR-JIAUUHBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C(C2C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)[C@@H]([C@H]2C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)

![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)

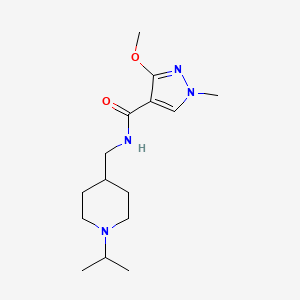

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)

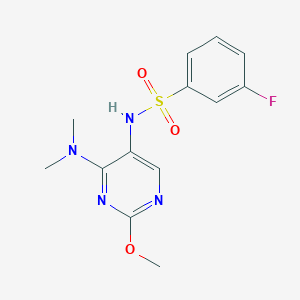

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)